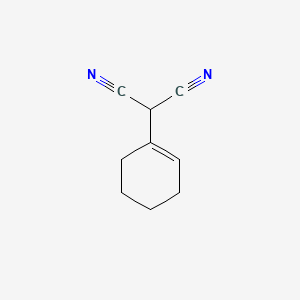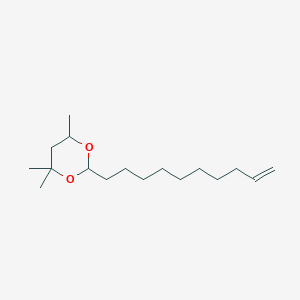
2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a dec-9-en-1-yl group and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of dec-9-en-1-ol with 4,4,6-trimethyl-1,3-dioxane-2-one under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxane ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and allow for easier separation of the product from the reaction mixture.
化学反应分析
Types of Reactions
2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the dec-9-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions where the dec-9-en-1-yl group or the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Halogenation reactions using reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated derivatives with single bonds.
Substitution: Halogenated derivatives and other substituted compounds.
科学研究应用
2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxane ring and the dec-9-en-1-yl group play crucial roles in determining the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Dec-9-en-1-yl acetate
- Dec-9-en-1-yl (2E)-3-(2-hydroxyphenyl)prop-2-enoate
- 1,3-bis(Dec-9-en-1-yloxy)-1,1,3,3-tetramethyldisiloxane
Uniqueness
2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane is unique due to its specific combination of a dioxane ring and a dec-9-en-1-yl group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
5445-60-3 |
|---|---|
分子式 |
C17H32O2 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
2-dec-9-enyl-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C17H32O2/c1-5-6-7-8-9-10-11-12-13-16-18-15(2)14-17(3,4)19-16/h5,15-16H,1,6-14H2,2-4H3 |
InChI 键 |
BRXNTZKPKAJNFN-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(OC(O1)CCCCCCCCC=C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
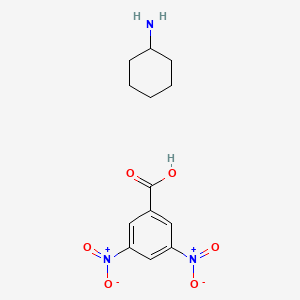
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14726537.png)
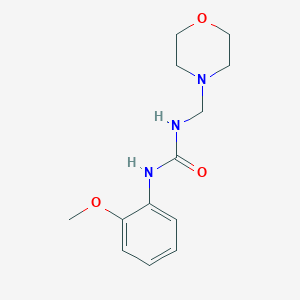
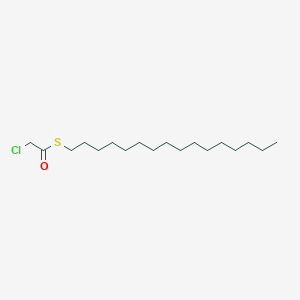
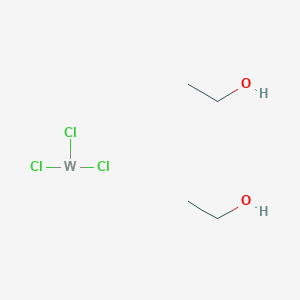
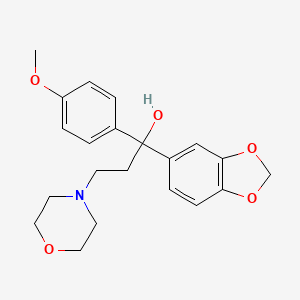

![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol](/img/structure/B14726548.png)

